![molecular formula C11H16N2O B2891371 [2-(Cyclopentyloxy)pyridin-3-yl]methanamine CAS No. 954255-06-2](/img/structure/B2891371.png)
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Cyclopentyloxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been the subject of research. For instance, a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described . Another study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 .Chemical Reactions Analysis
The oxidation of amines is a key reaction in the synthesis of “this compound” and similar compounds. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 192.26 g/mol .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds structurally related to "[2-(Cyclopentyloxy)pyridin-3-yl]methanamine" have been explored for their potential therapeutic applications. For instance, novel Schiff bases of 3-aminomethyl pyridine, which share a structural motif with "this compound," have been synthesized and evaluated for anticonvulsant activity. These compounds were observed to exhibit significant seizures protection after administration, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has led to the synthesis of palladium(II) and platinum(II) complexes based on pyrrole Schiff bases derived from compounds similar to "this compound." These complexes have been characterized and shown to exhibit anticancer activity, demonstrating the potential of these compounds in the development of new chemotherapeutic agents (Mbugua et al., 2020).
Material Science and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff base, which are structurally related to "this compound," have been studied for their photocytotoxic properties. These complexes showed remarkable photocytotoxicity in red light to various cell lines by means of apoptosis, generating reactive oxygen species. This research opens new avenues for the development of photocytotoxic agents for cancer therapy (Basu et al., 2015).
Extraction and Purification Techniques
Ether derivatives structurally related to "this compound" have been investigated as efficient extractants for Fe(III) from HCl solutions. These compounds demonstrated significant efficiency in the extraction of iron(III), suggesting their potential application in the separation and purification of iron (Wojciechowska et al., 2019).
Propriétés
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPYLOUPWTVBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2891288.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)
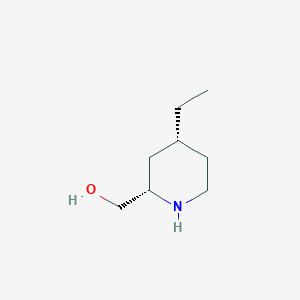
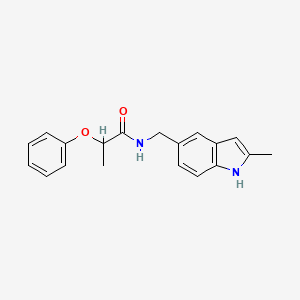
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2891293.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)
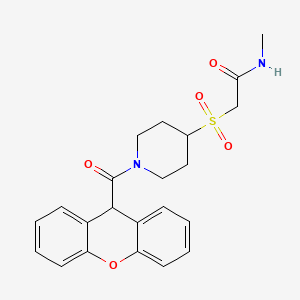
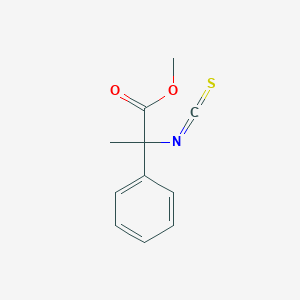
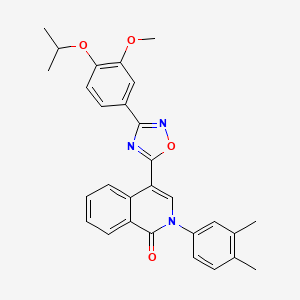
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)
